2-Amino-2-deoxy-alpha-D-galactose hydrochloride
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Overview
Description
D-(+)-Galactosamine hydrochloride: is an amino sugar derivative of galactose. It is commonly used in biochemical research and has significant applications in various scientific fields. This compound is known for its role in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes and extracellular matrices.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-(+)-Galactosamine hydrochloride can be synthesized through the hydrolysis of chitin or chitosan, which are natural polymers found in the exoskeletons of crustaceans. The hydrolysis process involves the use of strong acids such as hydrochloric acid to break down the polymer into its monomeric units, including D-(+)-Galactosamine .
Industrial Production Methods: Industrial production of D-(+)-Galactosamine hydrochloride often involves the microbial fermentation of chitinous waste materials. This method is more environmentally friendly and cost-effective compared to chemical hydrolysis. The fermentation process utilizes genetically modified microorganisms to produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: D-(+)-Galactosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D-(+)-Galactosamine hydrochloride is used as a building block in the synthesis of complex carbohydrates and glycoproteins. It is also used in the study of carbohydrate metabolism and enzymatic reactions involving amino sugars .
Biology: In biological research, D-(+)-Galactosamine hydrochloride is used to study cell membrane structure and function. It is also used in the study of glycosylation processes and the role of glycoproteins in cell signaling .
Medicine: D-(+)-Galactosamine hydrochloride is used in medical research to study liver function and hepatotoxicity. It is often used to induce liver injury in animal models to study the mechanisms of liver damage and potential therapeutic interventions .
Industry: In the industrial sector, D-(+)-Galactosamine hydrochloride is used in the production of pharmaceuticals and nutraceuticals. It is also used as a precursor in the synthesis of various bioactive compounds .
Mechanism of Action
D-(+)-Galactosamine hydrochloride exerts its effects by interfering with the synthesis of glycoproteins and glycolipids. It inhibits the formation of UDP-galactose, a key substrate in glycosylation processes. This inhibition disrupts the normal function of glycoproteins and glycolipids, leading to various cellular effects .
Molecular Targets and Pathways:
UDP-galactose: Inhibition of its synthesis.
Glycosylation Pathways: Disruption of glycosylation processes.
Cell Signaling: Alteration of cell signaling pathways involving glycoproteins.
Comparison with Similar Compounds
- D-Glucosamine hydrochloride
- N-Acetyl-D-glucosamine
- D-Mannosamine hydrochloride
Comparison: D-(+)-Galactosamine hydrochloride is unique in its specific role in the synthesis of galactose-containing glycoproteins and glycolipids. Unlike D-Glucosamine hydrochloride and N-Acetyl-D-glucosamine, which are primarily involved in the synthesis of glucosamine-containing compounds, D-(+)-Galactosamine hydrochloride is specifically involved in galactose metabolism .
Uniqueness:
- Specificity: Specific to galactose metabolism.
- Applications: Unique applications in liver research and hepatotoxicity studies.
- Mechanism: Distinct mechanism of action involving inhibition of UDP-galactose synthesis .
Properties
Molecular Formula |
C6H14ClNO5 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6+;/m1./s1 |
InChI Key |
QKPLRMLTKYXDST-WNFIKIDCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Origin of Product |
United States |
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